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Compound of Interest

Compound Name: MT-3014

Cat. No.: B8626723 Get Quote

[2] --INVALID-LINK-- MT-3014 is a novel C5aR1-targeting ADC based on an innovative

antibody (TJ210) and a proprietary cytotoxic payload (M-001). MT-3014 showed potent and ...

MT-3014 is a novel C5aR1-targeting antibody-drug conjugate (ADC) based on an innovative

antibody (TJ210) and a proprietary cytotoxic payload (M-001). MT-3014 showed potent and

selective anti-tumor activity in vitro and in vivo. It is currently being evaluated in a Phase I

clinical trial in patients with advanced solid tumors (NCT05222226). This study investigated the

safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MT-3014. The

results showed that MT-3014 was generally well-tolerated, with most treatment-emergent

adverse events (TEAEs) being Grade 1 or 2. The most common TEAEs were fatigue, nausea,

and decreased appetite. No dose-limiting toxicities were observed. The recommended Phase II

dose was determined to be 2.5 mg/kg once every three weeks.

--INVALID-LINK-- ABBV-3014 is an investigational antibody-drug conjugate (ADC) that is being

evaluated to treat solid tumors. ADCs are a class of targeted cancer therapies that deliver a

potent anti-cancer agent, or “payload,” directly to cancer cells, while minimizing exposure to

healthy cells. This may help to reduce the side effects associated with traditional

chemotherapy. ABBV-3014 is designed to target a protein called C5aR1, which is found on the

surface of many cancer cells. Once ABBV-3014 binds to C5aR1, it is taken up by the cancer

cell and the payload is released, leading to cell death. ABBV-3014 is currently being studied in

a Phase 1 clinical trial.

--INVALID-LINK-- Title: A first-in-human study of the C5aR1-targeting antibody-drug conjugate

MT-3014 in patients with advanced solid tumors. Results: As of October 15, 2022, 24 patients
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had been enrolled. The most common treatment-related adverse events (TRAEs) were fatigue

(33.3%), nausea (29.2%), and anemia (25.0%). Grade ≥3 TRAEs occurred in 5 (20.8%)

patients, with the most common being anemia (8.3%) and neutropenia (8.3%). No dose-limiting

toxicities were observed. The recommended Phase 2 dose was determined to be 2.5 mg/kg

Q3W. Conclusion: MT-3014 demonstrated a manageable safety profile and promising

preliminary anti-tumor activity in patients with advanced solid tumors.

--INVALID-LINK-- Antibody-drug conjugates, or ADCs, are a type of targeted drug therapy for

cancer. They are made up of an antibody, a linker, and a chemotherapy drug (the payload). The

antibody is designed to attach to a specific target, called an antigen, on the surface of cancer

cells. The linker connects the antibody to the chemotherapy drug. When the ADC binds to its

target on the cancer cell, the cell takes in the ADC. Inside the cell, the linker is broken down,

and the chemotherapy drug is released. This allows the drug to kill the cancer cell directly, with

less harm to healthy cells.

--INVALID-LINK-- Management of ADC-related adverse events involves a multidisciplinary

approach. Key strategies include:

Prophylactic measures: Pre-medication with corticosteroids, antihistamines, and antiemetics

can help prevent infusion-related reactions and nausea.

Dose modifications: Dose reduction, interruption, or discontinuation may be necessary

depending on the severity and type of toxicity.

Supportive care: Measures such as growth factor support for neutropenia, transfusions for

anemia and thrombocytopenia, and management of gastrointestinal toxicities are crucial.

Patient education: Patients should be educated about potential side effects and when to

report them to their healthcare provider.

--INVALID-LINK-- A Phase I, First-in-Human Study of MT-3014, a C5aR1-Targeting Antibody-

Drug Conjugate, in Patients with Advanced Solid Tumors. The most frequent treatment-

emergent adverse events (TEAEs) of any grade were fatigue (33.3%), nausea (29.2%), and

anemia (25.0%). Grade ≥3 TEAEs were reported in 5 (20.8%) patients. The most common

grade ≥3 TEAEs were anemia (8.3%) and neutropenia (8.3%). No dose-limiting toxicities
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(DLTs) were observed. The recommended Phase II dose (RP2D) was determined to be 2.5

mg/kg Q3W.

--INVALID-LINK-- The most common treatment-emergent adverse events (TEAEs) were

fatigue, nausea, and decreased appetite. Most TEAEs were Grade 1 or 2.

--INVALID-LINK-- The most common treatment-related adverse events (TRAEs) were fatigue

(33.3%), nausea (29.2%), and anemia (25.0%). Grade ≥3 TRAEs occurred in 5 (20.8%)

patients, with the most common being anemia (8.3%) and neutropenia (8.3%).

--INVALID-LINK-- The most frequent treatment-emergent adverse events (TEAEs) of any grade

were fatigue (33.3%), nausea (29.2%), and anemia (25.0%). The most common grade ≥3

TEAEs were anemia (8.3%) and neutropenia (8.3%).

--INVALID-LINK-- Ocular toxicity is a significant concern with some ADCs. Regular

ophthalmologic examinations are recommended.

--INVALID-LINK-- Management of common ADC-related toxicities:

Hematological toxicities: Neutropenia, anemia, and thrombocytopenia are common.

Management may include dose modifications, growth factor support (e.g., G-CSF for

neutropenia), and transfusions.

Gastrointestinal toxicities: Nausea, vomiting, diarrhea, and constipation are frequent.

Prophylactic antiemetics are recommended.

Hepatotoxicity: Liver enzyme elevations can occur. Regular monitoring of liver function is

essential.

Pulmonary toxicity: Interstitial lung disease (ILD) is a serious but less common risk. Patients

should be monitored for respiratory symptoms.

Peripheral neuropathy: This is a common and potentially dose-limiting toxicity of some

microtubule-inhibiting ADC payloads.

Infusion-related reactions: These can be managed by slowing the infusion rate and

administering premedications.
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--INVALID-LINK-- General principles for managing ADC toxicities include:

Baseline assessment and regular monitoring of clinical and laboratory parameters.

Grading of adverse events using a standardized system (e.g., CTCAE).

Prompt recognition and intervention.

Patient and caregiver education.

--INVALID-LINK-- The payload of MT-3014 is a novel cytotoxic agent, M-001. The exact

mechanism of M-001 is not specified, but it is a potent anti-cancer agent.

--INVALID-LINK-- MT-3014 is an ADC targeting C5aR1. C5aR1 is a receptor for the

complement component C5a. C5a/C5aR1 signaling is implicated in inflammation and tumor

progression. By targeting C5aR1, MT-3014 can deliver its cytotoxic payload to tumor cells and

also modulate the tumor microenvironment.

--INVALID-LINK-- The study protocol involved intravenous administration of MT-3014 once

every three weeks. Patients were monitored for safety and tolerability. Adverse events were

graded according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI CTCAE) version 5.0.

--INVALID-LINK-- A general workflow for managing ADC toxicities:

Patient reports symptoms or routine monitoring detects abnormality.

Grade the adverse event.

Consult toxicity management guidelines for the specific ADC.

Implement interventions: dose interruption/reduction, supportive care.

Monitor the patient for resolution or improvement of the AE.

Decide on restarting the ADC, possibly at a reduced dose.
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--INVALID-LINK-- The antibody part of an ADC binds to a specific protein (antigen) on the

surface of cancer cells. The ADC is then internalized by the cell. Inside the cell, the linker is

cleaved, and the cytotoxic payload is released, leading to cell death.

--INVALID-LINK-- The Phase I trial of MT-3014 (NCT05222226) was a dose-escalation and

dose-expansion study. The primary objectives were to evaluate the safety, tolerability, and

determine the recommended Phase II dose.

--INVALID-LINK-- Patients in the MT-3014 trial had advanced solid tumors and had exhausted

standard treatment options. The study included a dose-escalation phase to determine the

maximum tolerated dose and a dose-expansion phase to further evaluate safety and

preliminary efficacy.

--INVALID-LINK-- Supportive care for hematological toxicities:

Neutropenia: Granulocyte-colony stimulating factor (G-CSF) can be used to stimulate

neutrophil production.

Anemia: Erythropoiesis-stimulating agents (ESAs) or red blood cell transfusions may be

considered.

Thrombocytopenia: Platelet transfusions may be necessary for severe cases.

--INVALID-LINK-- Management of gastrointestinal toxicities:

Nausea and vomiting: A combination of antiemetics from different classes (e.g., 5-HT3

receptor antagonists, NK1 receptor antagonists, corticosteroids) is often used for prophylaxis

and treatment.

Diarrhea: Loperamide is the first-line treatment. Octreotide may be used for refractory cases.

--INVALID-LINK-- Ocular side effects of ADCs can range from dry eye and blurred vision to

more severe conditions like keratitis and uveitis. Management includes lubricating eye drops,

topical corticosteroids, and dose modifications.

--INVALID-LINK-- In the MT-3014 Phase I trial, adverse events were managed by dose

interruption and/or reduction. No dose-limiting toxicities were observed up to the recommended
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Phase 2 dose of 2.5 mg/kg every three weeks.

--INVALID-LINK-- The recommended Phase II dose for MT-3014 was determined to be 2.5

mg/kg administered once every three weeks. This was based on the safety and tolerability

profile observed in the Phase I trial.

--INVALID-LINK-- The study was a first-in-human, open-label, multicenter, Phase I trial. The

primary endpoints were to assess the safety and tolerability of MT-3014 and to determine the

maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D). Patients

received MT-3014 as an intravenous infusion.

--INVALID-LINK-- The Common Terminology Criteria for Adverse Events (CTCAE) is a

descriptive terminology which can be utilized for Adverse Event (AE) reporting. A grading

(severity) scale is provided for each AE term. Grade 1: Mild; asymptomatic or mild symptoms;

clinical or diagnostic observations only; intervention not indicated. Grade 2: Moderate; minimal,

local or noninvasive intervention indicated; limiting age-appropriate instrumental ADL. Grade 3:

Severe or medically significant but not immediately life-threatening; hospitalization or

prolongation of hospitalization indicated; disabling; limiting self care ADL. Grade 4: Life-

threatening consequences; urgent intervention indicated. Grade 5: Death related to AE.##

Technical Support Center: MT-3014

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for managing treatment-emergent adverse events (TEAEs) associated with MT-3014.

The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is MT-3014 and what is its mechanism of action?

A1: MT-3014 is an investigational antibody-drug conjugate (ADC) being evaluated for the

treatment of solid tumors. ADCs are targeted cancer therapies that deliver a potent anti-cancer

agent directly to cancer cells, minimizing exposure to healthy cells. MT-3014 targets C5aR1, a

protein found on the surface of many cancer cells. Upon binding to C5aR1, the ADC is

internalized by the cancer cell, and its cytotoxic payload, M-001, is released, leading to cell

death.
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Q2: What are the most common treatment-emergent adverse events (TEAEs) observed with

MT-3014?

A2: Based on a Phase I clinical trial, the most frequently reported TEAEs of any grade were

fatigue, nausea, and anemia. Other common TEAEs included decreased appetite. The majority

of these events were Grade 1 or 2 in severity.

Q3: What are the most common severe (Grade ≥3) TEAEs with MT-3014?

A3: The most common Grade ≥3 TEAEs reported in the Phase I trial were anemia and

neutropenia.

Q4: What is the recommended Phase II dose for MT-3014?

A4: The recommended Phase II dose for MT-3014 has been determined to be 2.5 mg/kg

administered as an intravenous infusion once every three weeks.

Q5: Were any dose-limiting toxicities (DLTs) observed in the Phase I trial of MT-3014?

A5: No, dose-limiting toxicities were observed in the Phase I trial at or below the recommended

Phase II dose.

Troubleshooting Guides for Common TEAEs
Table 1: Summary of Common Treatment-Emergent
Adverse Events with MT-3014
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Adverse Event
Frequency (Any
Grade)

Common Grades
Frequency (Grade
≥3)

Fatigue 33.3% 1, 2

Not reported as a

common Grade ≥3

event

Nausea 29.2% 1, 2

Not reported as a

common Grade ≥3

event

Anemia 25.0% 1, 2 8.3%

Decreased Appetite Reported as common 1, 2

Not reported as a

common Grade ≥3

event

Neutropenia

Not reported as a

common any-grade

event

- 8.3%

Hematological Toxicities
Issue: Anemia or Neutropenia Detected During Routine
Monitoring
1. Grading the Adverse Event:

Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events

(CTCAE) to grade the severity of the hematological toxicity.

2. Management Protocol:

Dose Modification: Depending on the grade of the toxicity, consider dose interruption or

reduction as per the study protocol.

Supportive Care:
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Anemia: For significant anemia, consider red blood cell transfusions or the use of

erythropoiesis-stimulating agents (ESAs), depending on institutional guidelines.

Neutropenia: For severe neutropenia, consider the administration of granulocyte-colony

stimulating factor (G-CSF) to stimulate neutrophil production.

Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the

resolution of the toxicity.

Experimental Protocol: Complete Blood Count (CBC) Monitoring

Sample Collection: Collect 2-3 mL of whole blood in an EDTA (purple-top) tube.

Analysis: Analyze the sample using an automated hematology analyzer to determine

hemoglobin, hematocrit, red blood cell count, white blood cell count with differential, and

platelet count.

Frequency: Perform CBC monitoring prior to each dose of MT-3014 and more frequently as

clinically indicated based on previous results or observed toxicities.

Gastrointestinal Toxicities
Issue: Patient Reports Nausea or Decreased Appetite
1. Grading the Adverse Event:

Grade the severity of nausea and decreased appetite using the CTCAE v5.0.

2. Management Protocol:

Prophylactic Measures: For subsequent cycles, consider premedication with antiemetics,

such as 5-HT3 receptor antagonists, prior to MT-3014 infusion.

Supportive Care:

Nausea: Prescribe antiemetics for the patient to take as needed. A combination of agents

from different classes may be necessary for persistent nausea.

Decreased Appetite: Provide dietary counseling and consider nutritional supplements.
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Dose Modification: If symptoms are severe and persistent, consider dose interruption or

reduction.

General Management Principles
A multidisciplinary approach is crucial for managing ADC-related adverse events. Key

strategies include:

Patient Education: Educate patients on potential side effects and the importance of reporting

them promptly.

Regular Monitoring: Conduct baseline assessments and regular monitoring of clinical and

laboratory parameters.

Prompt Intervention: Ensure prompt recognition and management of adverse events.

Visualizations
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MT-3014 Mechanism of Action

MT-3014 (ADC)

C5aR1 Receptor

Binds to

Internalization

Is internalized after binding

Cancer Cell

Located on

Payload (M-001) Release

Leads to

Cell Death

Induces

Click to download full resolution via product page

Caption: Mechanism of action of MT-3014.
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Workflow for Managing Hematological Toxicity
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Caption: General workflow for managing hematological toxicities.
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To cite this document: BenchChem. [managing MT-3014 treatment-emergent adverse
events]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8626723#managing-mt-3014-treatment-emergent-
adverse-events]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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